molecular formula C8H17N B2481000 N-Isobutyl-3-buten-1-amine CAS No. 1248154-91-7

N-Isobutyl-3-buten-1-amine

Cat. No.: B2481000
CAS No.: 1248154-91-7
M. Wt: 127.231
InChI Key: ZJXHUONWWHRYRL-UHFFFAOYSA-N
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Description

Significance of Aliphatic Secondary Amines in Contemporary Organic Synthesis

Aliphatic amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl group. britannica.comchemicals.co.uk Specifically, secondary amines have two organic substituents attached to the nitrogen atom. chemicals.co.uk These compounds are of paramount importance in modern organic synthesis for several reasons.

Firstly, the nitrogen atom in an aliphatic amine possesses a lone pair of electrons, which makes it both basic and nucleophilic. chemicals.co.ukutexas.edu This nucleophilicity allows amines to react with a wide range of electrophiles. For instance, they readily undergo N-alkylation with alkyl halides and acylation with acid chlorides or anhydrides to form tertiary amines and amides, respectively. libretexts.orgmsu.edu These reactions are fundamental for building more complex molecular frameworks.

Secondly, aliphatic amines are crucial structural motifs in a vast number of biologically active molecules, including pharmaceuticals and agrochemicals. chemicals.co.ukquora.com Approximately 42% of all drugs either contain an amine functional group or are synthesized from amine precursors. chemicals.co.uk They are integral to neurotransmitters like epinephrine (B1671497) and dopamine, as well as common drugs such as the decongestants ephedrine (B3423809) and phenylephrine. chemicals.co.uk The ability to synthesize and modify aliphatic amines is therefore central to medicinal chemistry and drug discovery. Furthermore, they serve as key intermediates and reagents in the production of dyes, synthetic resins, and rubber. britannica.comquora.com

Importance of Butenyl Moieties as Versatile Chemical Building Blocks

The butenyl group is a four-carbon chain containing a carbon-carbon double bond. Its presence in a molecule introduces a site of unsaturation that is highly valuable for chemical synthesis. Optically active molecules containing butenyl or related structures, such as γ-butenolides and γ-butyrolactones, are the core of numerous natural products that exhibit a wide range of biological activities. acs.org

The double bond of the butenyl moiety serves as a handle for a multitude of chemical transformations. It can participate in addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, allowing for the introduction of various functional groups. The versatility of this moiety also extends to more complex carbon-carbon bond-forming reactions. For example, the butenyl group can be a component in ring-closing metathesis to form cyclic structures or participate in Heck reactions. The ability to form new stereocenters through reactions on the double bond makes the butenyl moiety a prominent chiral building block for synthesizing diverse and complex molecules. acs.org

Overview of N-Isobutyl-3-buten-1-amine as a Bifunctional Compound for Advanced Chemical Studies

This compound integrates the reactive features of both an aliphatic secondary amine and a butenyl group, classifying it as a bifunctional compound. This dual functionality is of significant interest in advanced chemical studies because it allows for selective chemical modifications at two distinct points within the same molecule.

The secondary amine provides a nucleophilic center that can engage in reactions such as alkylation, acylation, and the formation of coordination complexes with metals. chemicals.co.uklibretexts.org Simultaneously, the terminal alkene of the butenyl moiety offers a site for electrophilic additions, polymerization, or organometallic cross-coupling reactions.

This bifunctional nature enables complex synthetic strategies. For example, one functional group can be "protected" while the other is manipulated, and then the protecting group can be removed to allow for subsequent reactions at the first site. Alternatively, both functional groups can be involved in a single cyclization reaction to create heterocyclic structures, which are common in pharmaceutical compounds. The parent compound, 3-buten-1-amine (B1219720), is used in organic synthesis and proteomics research, highlighting the utility of this structural combination. fishersci.com The isobutyl group on the nitrogen atom in this compound adds steric bulk, which can influence the regioselectivity and stereoselectivity of reactions at the amine center.

Interactive Data Tables

Below are tables detailing the physicochemical properties and general reactivity of the functional moieties within this compound.

Table 1: Physicochemical Properties of Related Compounds

This table provides data for 3-buten-1-amine, the parent amine of the title compound. The properties of this compound would be expected to be similar, with a higher molecular weight and boiling point due to the additional isobutyl group.

PropertyValue for 3-Buten-1-amineReference
Molecular Formula C4H9N fishersci.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight 71.12 g/mol fishersci.comsigmaaldrich.comsigmaaldrich.com
Boiling Point 74°C to 77°C fishersci.com
Density 0.777 g/cm³ fishersci.com
Flash Point -5°C (23°F) fishersci.com
IUPAC Name but-3-en-1-amine nih.gov
SMILES C=CCCN nih.gov

Table 2: General Reactivity Profile of Functional Groups

This table outlines the typical chemical reactions that the secondary amine and the terminal alkene functional groups, present in this compound, can undergo.

Functional GroupType of ReactionDescription
Secondary Amine (-NH-) Alkylation Reaction with alkyl halides to form a tertiary amine, and further to a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu
Acylation Reaction with acid chlorides or acid anhydrides to form a tertiary amide. libretexts.org
Sulfonylation Reaction with sulfonyl chlorides to produce sulfonamides. chemicals.co.uk
Reaction with Aldehydes/Ketones Can react to form enamines if there is an α-hydrogen on the isobutyl group, or participate in reductive amination to form tertiary amines.
Terminal Alkene (-CH=CH2) Hydrogenation Reduction of the double bond to a single bond using a catalyst (e.g., Pd/C) and H2.
Hydrohalogenation Addition of H-X (e.g., HBr, HCl) across the double bond.
Hydration Addition of water across the double bond, typically acid-catalyzed, to form an alcohol.
Halogenation Addition of X2 (e.g., Br2, Cl2) across the double bond.
Oxidation Can be cleaved by ozonolysis or oxidized to a diol with reagents like OsO4 or cold, dilute KMnO4.
Polymerization The alkene can act as a monomer in addition polymerization reactions.

Compound Names Mentioned in this Article

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-enyl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-5-6-9-7-8(2)3/h4,8-9H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXHUONWWHRYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Pathways Involving N Isobutyl 3 Buten 1 Amine

Nucleophilic Reactivity of the Secondary Amine Moiety in N-Isobutyl-3-buten-1-amine

The nitrogen atom in this compound contains a lone pair of electrons, rendering the secondary amine moiety nucleophilic. This inherent nucleophilicity allows it to participate in a variety of bond-forming reactions.

Alkylation: The secondary amine can be alkylated by reacting with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, the direct alkylation of secondary amines can sometimes be challenging to control, as the resulting tertiary amine product is often more nucleophilic than the starting material, leading to overalkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.comwikipedia.org To achieve selective mono-alkylation, specialized methods, such as reductive amination or the use of specific reagents like N-aminopyridinium salts, have been developed. nih.govacs.org For instance, N-aryl-N-aminopyridinium salts can be alkylated and subsequently depyridylated in situ to yield secondary amines without the formation of overalkylation byproducts. nih.govacs.org

Acylation: this compound readily undergoes N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction is fundamental for the formation of amides and is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). nih.govyoutube.com The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. youtube.com This process is crucial for introducing various functional groups and for the synthesis of more complex molecules. nih.gov Greener methods using benzotriazole (B28993) chemistry in water have also been developed for efficient N-acylation. nih.gov

The following table summarizes typical nucleophilic reactions of the secondary amine moiety.

Reaction Type Reagent Product Type General Mechanism
AlkylationAlkyl Halide (R-X)Tertiary AmineSN2 Substitution wikipedia.org
AcylationAcyl Chloride (RCOCl)AmideNucleophilic Acyl Substitution nih.gov
BenzoylationBenzoyl ChlorideN-Benzoyl-N-isobutyl-3-buten-1-amineNucleophilic Acyl Substitution

Electrophilic and Radical Reactions of the Terminal Alkene Moiety in this compound

The terminal double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition:

Hydrohalogenation: The reaction with hydrogen halides (HX, such as HBr or HCl) proceeds via an electrophilic addition mechanism. masterorganicchemistry.com The proton (H+) acts as an electrophile and adds to the terminal carbon of the alkene, following Markovnikov's rule, to form a more stable secondary carbocation. wikipedia.orglibretexts.org The subsequent attack of the halide anion (X-) on the carbocation yields the corresponding haloalkane. wikipedia.org

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond, also typically following Markovnikov's rule to produce a secondary alcohol.

Radical Addition: In the presence of a radical initiator, such as peroxides (ROOR), the addition of HBr to the terminal alkene can proceed via a radical chain mechanism. wikipedia.orgchadsprep.com This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the terminal carbon. This is because the reaction proceeds through the more stable secondary radical intermediate. youtube.comyoutube.com Radical reactions offer a powerful method for functionalizing alkenes, including photocatalytic hydroamination and carbon-carbon bond formation. researchgate.net

A summary of reactions at the alkene moiety is presented below.

Reaction Type Reagent(s) Product Type Regioselectivity
HydrohalogenationHX (e.g., HBr, HCl)2-Halo-4-(isobutylamino)butaneMarkovnikov libretexts.org
Radical HydrobrominationHBr, ROOR1-Bromo-4-(isobutylamino)butaneAnti-Markovnikov wikipedia.org
Hydration (Acid-catalyzed)H₂O, H⁺4-(Isobutylamino)butan-2-olMarkovnikov

Intramolecular Cyclization and Rearrangement Pathways of this compound Derivatives

The presence of both a nucleophilic amine and a reactive alkene within the same molecule allows for intramolecular cyclization reactions, a powerful strategy for constructing heterocyclic rings like pyrrolidines. organic-chemistry.org These rings are prevalent in many pharmaceuticals. enamine.netresearchgate.net

Metal-Catalyzed Cyclization: Transition metals such as palladium, copper, rhodium, and iron can catalyze the intramolecular cyclization of alkenylamines. nsf.govrsc.org For example, copper-catalyzed cyclization/coupling of related alkenyl aldimines with arylzinc reagents can produce complex indole (B1671886) derivatives. nsf.govresearchgate.net These reactions often proceed through the formation of a metal-alkene complex, followed by nucleophilic attack of the amine onto the coordinated alkene.

Radical Cyclization: Radical-initiated cyclization can also be employed. A radical generated elsewhere in the molecule can add to the terminal alkene, leading to a cyclized radical intermediate that can be further functionalized. mdpi.com

Synthesis of Pyrrolidines: The intramolecular cyclization of butenylamine derivatives is a key method for synthesizing substituted pyrrolidines. organic-chemistry.orgnih.gov For instance, a [3+2] cycloaddition of azomethine ylides with alkenes is a powerful technique for constructing pyrrolidine (B122466) rings. enamine.net

The table below provides examples of cyclization reactions.

Reaction Class Catalyst/Reagent Product Skeleton Significance
Intramolecular HydroaminationTransition Metal Catalyst (e.g., Pd, Rh)Substituted PyrrolidineForms C-N bond intramolecularly organic-chemistry.org
Cyclization/CouplingCu(II) Catalyst, Arylzinc ReagentIndole DerivativesForms complex heterocyclic systems nsf.govresearchgate.net
Radical CyclizationRadical InitiatorFunctionalized PyrrolidineCreates cyclic structures via radical pathways mdpi.com

Mechanistic Insights from Metal-Mediated Transformations Involving Butenylamine Ligands

This compound and similar butenylamines can act as ligands in transition-metal catalysis. rutgers.edu The amine and alkene moieties can coordinate to a metal center, influencing its catalytic activity and directing the outcome of reactions.

Ligand Effects: As a ligand, the butenylamine can occupy coordination sites on a metal, sterically and electronically tuning the catalyst's properties. rutgers.edu The nitrogen atom acts as a strong donor, while the alkene can participate in π-bonding. This dual coordination can be crucial in stabilizing catalytic intermediates.

Rhodium Complexes: Rhodium complexes are widely used in catalysis. nih.gov Butenylamines can serve as ligands in rhodium-catalyzed reactions, such as hydroformylation or hydrogenation. The coordination of the amine can influence the regioselectivity and efficiency of these transformations. The electronic properties of the ligand, modified by substituents, can be finely tuned. nih.gov

Combined Catalysis: There are advanced catalytic systems where an amine catalyst works in tandem with a transition metal catalyst. nih.govresearchgate.net For example, an amine can form a nucleophilic enamine from a carbonyl compound, which then reacts with an electrophilic intermediate generated by a transition metal complex. nih.gov While not a direct reaction of the butenylamine itself, this illustrates the cooperative potential of amine and metal functionalities.

Elimination Reaction Pathways Associated with Butenylamine Structures

Elimination reactions involving derivatives of this compound can be used to synthesize dienes or other unsaturated compounds. The most relevant pathway is the Hofmann elimination. wikipedia.orgbyjus.com

Hofmann Elimination: This reaction sequence involves the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. libretexts.orglibretexts.orgucalgary.ca Treatment of this salt with a base, such as silver oxide in water, generates a quaternary ammonium hydroxide (B78521). libretexts.org When heated, this intermediate undergoes an E2 elimination reaction. libretexts.orglibretexts.org Due to the steric bulk of the trialkylamine leaving group, the base preferentially abstracts a proton from the least sterically hindered β-carbon. wikipedia.org This regioselectivity, known as the Hofmann rule , favors the formation of the least substituted alkene. wikipedia.orgbyjus.com

In the case of a derivative of this compound, if the quaternary salt is formed, elimination could potentially lead to the formation of a conjugated diene, depending on which β-hydrogens are abstracted.

Hofmann Elimination Pathway:

Exhaustive Methylation: this compound + excess CH₃I → [N,N-dimethyl-N-isobutyl-3-buten-1-yl)ammonium iodide

Anion Exchange: Treatment with Ag₂O, H₂O → Quaternary ammonium hydroxide

Elimination (Heating): The hydroxide base abstracts a β-hydrogen, leading to the formation of an alkene and trimethylamine (B31210) as a leaving group. ucalgary.ca The major product is typically the less substituted alkene. wikipedia.org

Chemical Derivatization and Functionalization Strategies of N Isobutyl 3 Buten 1 Amine

Synthesis of N-Substituted Tertiary Buten-1-amine Derivatives

The secondary amine functionality of N-isobutyl-3-buten-1-amine serves as a prime site for the introduction of various substituents, leading to the formation of N-substituted tertiary buten-1-amine derivatives. These derivatives are often pursued to modify the molecule's steric and electronic properties, which can be crucial for its application, for instance, as a ligand in organometallic chemistry or as a building block in organic synthesis. Two primary methods for achieving this transformation are direct N-alkylation and reductive amination.

Direct N-Alkylation: This method involves the reaction of this compound with an alkyl halide. wikipedia.orgucalgary.ca The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. ucalgary.ca To prevent the formation of undesired quaternary ammonium (B1175870) salts from over-alkylation, the reaction conditions must be carefully controlled. wikipedia.orgucalgary.ca The use of a base, such as Hünig's base (N,N-diisopropylethylamine), in a suitable solvent like acetonitrile (B52724) is a common practice to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the tertiary amine product. amazonaws.com

A general representation of this reaction is as follows:

This compound + R-X → N-Isobutyl-N-alkyl-3-buten-1-amine + HX

Where R is an alkyl group and X is a halogen.

Reductive Amination: An alternative and often more controlled method for synthesizing N-substituted tertiary buten-1-amine derivatives is reductive amination. orgoreview.comlibretexts.orgchemistrysteps.comyoutube.com This two-step, one-pot process involves the initial reaction of an aldehyde or a ketone with this compound to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion to the corresponding tertiary amine. libretexts.orgchemistrysteps.com A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the starting carbonyl compound. orgoreview.comchemistrysteps.com

The general scheme for reductive amination is:

This compound + R'C(=O)R'' → [Iminium Ion Intermediate] --(Reducing Agent)--> N-Isobutyl-N-(CHR'R'')-3-buten-1-amine

Where R' and R'' can be hydrogen or alkyl groups.

Interactive Data Table: Comparison of N-Alkylation Methods for Secondary Amines

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Direct N-Alkylation Alkyl halide, Base (e.g., Hünig's base)Acetonitrile, Room Temperature to RefluxSimple procedure, readily available reagents. amazonaws.comRisk of over-alkylation to form quaternary ammonium salts, may require forcing conditions for less reactive halides. wikipedia.orgucalgary.ca
Reductive Amination Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN)Methanol or other protic solvents, mild acidic catalysis (pH ~5)High selectivity for mono-alkylation, mild reaction conditions, broad substrate scope. orgoreview.comchemistrysteps.comyoutube.comRequires a carbonyl compound as the alkyl source, the reducing agent can be toxic.

Exploitation of the Alkene Functionality for Further Chemical Transformations

The terminal double bond in this compound is a versatile functional group that can undergo a variety of addition reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Hydroamination: The addition of an N-H bond across the alkene, known as hydroamination, can be achieved either intramolecularly or intermolecularly. wikipedia.org While uncatalyzed hydroamination is generally difficult for unactivated alkenes, various catalytic systems, often based on alkali metals, rare-earth metals, or late transition metals, can facilitate this transformation. wikipedia.org Intermolecular hydroamination of the butenyl group in this compound with another amine would lead to a diamine, a valuable building block in coordination chemistry and polymer science. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect that can often be controlled by the choice of catalyst. nih.gov

Halogenation: The alkene can readily undergo electrophilic addition with halogens such as bromine (Br2) or chlorine (Cl2). This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. The resulting dihalogenated derivative can serve as a precursor for further transformations, such as dehydrohalogenation to form alkynes or substitution reactions to introduce other functional groups.

Epoxidation: The double bond can be converted into an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically stereospecific, with the oxygen atom being delivered to one face of the double bond. Epoxides are highly valuable synthetic intermediates due to their reactivity towards a wide range of nucleophiles, which can open the ring to introduce two new functional groups in a stereocontrolled manner.

Interactive Data Table: Functionalization of the Alkene in Butenylamine Derivatives

ReactionReagentsProduct TypeKey Features
Hydroamination Amine, Catalyst (e.g., organolanthanide complexes)DiamineAtom-economical C-N bond formation. Catalyst choice influences regioselectivity. wikipedia.org
Halogenation X2 (X = Cl, Br)Vicinal DihalideProceeds via a cyclic halonium ion intermediate. Anti-addition is typically observed.
Epoxidation Peroxy acid (e.g., m-CPBA)EpoxideStereospecific syn-addition of an oxygen atom. The product is a versatile synthetic intermediate.

Metal Complexation of this compound and Related Ligands for Catalytic Applications

The nitrogen atom of this compound, with its lone pair of electrons, can act as a Lewis base and coordinate to a metal center, forming a metal complex. nih.govscirp.org The presence of the butenyl group offers the potential for this ligand to be a hemilabile ligand, where the alkene can reversibly coordinate to the metal center. This property can be highly beneficial in catalysis, as the dissociation of the alkene can open up a coordination site for substrate binding. mdpi.com

The synthesis of such complexes typically involves reacting this compound with a suitable metal precursor, such as a metal halide or an organometallic compound, in an appropriate solvent. nih.govmdpi.com The resulting complexes can be characterized by various spectroscopic techniques, including NMR, IR, and X-ray crystallography, to elucidate their structure and bonding. nih.govscirp.orgmdpi.com

These metal complexes have potential applications in various catalytic transformations. For instance, rhodium or iridium complexes bearing amine ligands have been investigated for catalytic hydrogenation and transfer hydrogenation reactions. researchgate.netresearchgate.net Furthermore, the bifunctional nature of the ligand, with both a "hard" amine donor and a "soft" alkene donor, makes it an interesting candidate for cooperative catalysis, where both the ligand and the metal center are involved in the catalytic cycle.

Development of this compound-Based Monomers for Polymer Science

The presence of a polymerizable alkene group makes this compound a potential monomer for the synthesis of functional polymers. The isobutyl group on the nitrogen atom can influence the polymer's properties, such as its solubility and thermal stability. The secondary amine in the repeating unit offers a site for post-polymerization modification, allowing for the introduction of a wide range of functional groups along the polymer chain.

The polymerization of this compound could potentially be achieved through various polymerization techniques, including radical polymerization, cationic polymerization, or coordination polymerization, depending on the chosen initiator and reaction conditions. For instance, the polymerization of isobutylene, a structurally related monomer, is well-established and proceeds via a cationic mechanism. nih.gov The resulting polymers, poly(this compound), would possess pendant secondary amine groups, which could be further functionalized.

These functional polymers could find applications in areas such as gene delivery, drug delivery, and as functional coatings or adhesives. The ability to tune the properties of the polymer through the derivatization of the amine functionality makes this a promising platform for the development of new materials.

Advanced Spectroscopic Characterization of N Isobutyl 3 Buten 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural determination of N-Isobutyl-3-buten-1-amine. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the precise assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment, with protons closer to the electronegative nitrogen atom and the double bond being shifted downfield. libretexts.org The N-H proton signal is typically broad and its chemical shift can vary depending on solvent and concentration. libretexts.org

Predicted ¹H NMR Chemical Shifts for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
H-1' (CH(CH₃)₂)1.6 - 1.9MultipletJ ≈ 6.8
H-2' (CH(CH₃)₂)0.8 - 1.0DoubletJ ≈ 6.8
H-1 (NCH₂)2.4 - 2.6TripletJ ≈ 7.0
H-2 (CH₂CH=)2.2 - 2.4QuartetJ ≈ 7.0, 1.5
H-3 (=CH)5.7 - 5.9Multiplet (ddt)J ≈ 17.0, 10.2, 6.8
H-4 (=CH₂)4.9 - 5.1Multiplet
NH0.5 - 2.0Broad Singlet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. libretexts.orgoregonstate.edupdx.eduorganicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization and the proximity to electron-withdrawing groups. libretexts.orgoregonstate.eduorganicchemistrydata.org

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1' (CH(CH₃)₂)28 - 30
C-2' (CH(CH₃)₂)20 - 22
C-1 (NCH₂)55 - 58
C-2 (CH₂CH=)35 - 38
C-3 (=CH)135 - 138
C-4 (=CH₂)116 - 118

Note: Predicted values are based on data for but-1-ene, isobutylamine (B53898), and general amine chemical shift ranges. libretexts.orgoregonstate.eduorganicchemistrydata.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling relationships, for instance, between the protons at C-1 and C-2, and between the protons of the butenyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for example, between the protons on C-1 and the carbon at C-2', further solidifying the structural assignment. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govyoutube.comyoutube.comyoutube.com For this compound, these methods are particularly useful for identifying the key functional groups: the secondary amine (N-H) and the vinyl group (C=C).

IR Spectroscopy: The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for a secondary amine, which is typically a single, sharp to medium band. libretexts.org The C-N stretching vibration will also be present. The vinyl group will give rise to C=C stretching and =C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the butenyl group is expected to produce a strong signal in the Raman spectrum. youtube.com The symmetric C-H stretching of the alkyl groups would also be prominent.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H Stretch3300 - 33503300 - 3350Medium (IR), Weak (Raman)
=C-H Stretch3075 - 30953075 - 3095Medium (IR), Medium (Raman)
C-H Stretch (Alkyl)2850 - 29602850 - 2960Strong (IR & Raman)
C=C Stretch1640 - 16501640 - 1650Medium (IR), Strong (Raman)
N-H Bend1550 - 1650-Variable
=C-H Bend (out-of-plane)910 - 920, 990 - 1000-Strong (IR)
C-N Stretch1180 - 12501180 - 1250Medium-Strong (IR & Raman)

Note: Predicted frequencies are based on established group frequency correlations. libretexts.orgnih.gov

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. libretexts.org

For this compound (C₈H₁₇N), the molecular weight is 127.23 g/mol . nih.govsigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙) at m/z 127. As an odd-electron species containing one nitrogen atom, it adheres to the nitrogen rule, having an odd nominal mass. libretexts.org

The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.comyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible.

Predicted Major Fragments in the Mass Spectrum of this compound:

m/z Value Proposed Fragment Structure Fragmentation Pathway
127[C₈H₁₇N]⁺˙Molecular Ion
84[CH₂=N⁺H-CH₂-CH=CH₂]α-cleavage (loss of C₃H₇˙ radical)
72[CH₃-CH(CH₃)-CH₂-N⁺H=CH₂]α-cleavage (loss of C₃H₅˙ radical)
57[C₄H₉]⁺Cleavage of the N-isobutyl bond
41[C₃H₅]⁺Allyl cation from the butenyl chain

Note: The base peak is likely to be one of the α-cleavage fragments. Data from isobutylamine shows a base peak at m/z 30 from α-cleavage. nist.govmassbank.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The utility of UV-Vis spectroscopy for this compound is limited because it lacks an extended conjugated system. libretexts.orgpressbooks.publibretexts.org

The chromophores present in the molecule are the isolated C=C double bond and the nitrogen atom with its lone pair of electrons.

π → π* transition: The isolated double bond is expected to have a strong absorption at a wavelength below 200 nm, typically around 170-180 nm. libretexts.org

n → σ* transition: The lone pair of electrons on the nitrogen atom can be excited to an anti-bonding sigma orbital. This transition for aliphatic amines also occurs in the far-UV region, typically around 190-220 nm, and is of low intensity. shimadzu.com

Due to these absorptions occurring at short wavelengths, which can be obscured by common solvents and atmospheric oxygen, UV-Vis spectroscopy is not a primary tool for the detailed structural elucidation of this compound. However, for derivatives where the butenyl group is part of a larger conjugated system, UV-Vis spectroscopy would become a much more informative technique, with bathochromic (red) shifts observed with increasing conjugation. libretexts.orgshimadzu.com

Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment (if applicable to chiral derivatives)

This compound itself is not chiral. However, derivatives of this compound could be synthesized to be chiral, for example, by introducing a stereocenter on the alkyl or alkenyl chain, or if the nitrogen atom becomes a stereocenter in a quaternary ammonium (B1175870) salt derivative. For such chiral derivatives, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) would be indispensable for assessing enantiomeric purity and studying their stereochemistry. rsc.orgmetu.edu.trrsc.orgmdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic mixture of a chiral derivative of this compound would exhibit a CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

Circularly Polarized Luminescence (CPL) Spectroscopy: If a chiral derivative is fluorescent, CPL spectroscopy can be employed. CPL measures the differential emission of left and right circularly polarized light from a chiral fluorophore. The dissymmetry factor (g_lum) provides a measure of the chirality of the excited state. nih.gov

The synthesis of chiral derivatives and the study of their chiroptical properties would be a valuable extension to the characterization of this class of compounds, opening avenues for applications in areas such as asymmetric catalysis and materials science. rsc.orgmetu.edu.trnih.gov

Computational and Theoretical Investigations of N Isobutyl 3 Buten 1 Amine

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT methods are widely used to predict the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms in space. For N-Isobutyl-3-buten-1-amine, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would provide a detailed picture of its three-dimensional structure. mdpi.com These calculations yield precise values for bond lengths, bond angles, and dihedral angles.

Illustrative Data for Optimized Geometry of 3-buten-1-amine (B1219720) (A Model System)

This table presents hypothetical DFT-calculated geometric parameters for the parent compound, 3-buten-1-amine, to illustrate the type of data obtained from such a study. The values are representative of typical bond lengths and angles for similar molecules.

ParameterBond/AngleCalculated Value
Bond LengthC1=C21.34 Å
C2-C31.51 Å
C3-C41.54 Å
C4-N1.47 Å
Bond Angle∠C1-C2-C3125.0°
∠C2-C3-C4112.0°
∠C3-C4-N110.5°
Dihedral Angle∠H-C1-C2-C3180.0°

Ab Initio and Semi-Empirical Methods for Reaction Pathway Energetics and Transition State Analysis

Ab initio and semi-empirical methods are computational techniques used to study the energetics of chemical reactions. Ab initio methods, which are based on first principles without the inclusion of experimental data, can provide highly accurate information about reaction mechanisms. youtube.com For this compound, these methods could be used to investigate various potential reactions, such as addition to the double bond or reactions involving the amine group.

A key application of these methods is the calculation of the potential energy surface for a given reaction. This allows for the identification of transition states, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, a critical factor in understanding reaction rates. By mapping the reaction pathway, chemists can gain a deeper understanding of the mechanism and predict the feasibility of a reaction under different conditions. For example, the protonation of the amine group or the electrophilic addition to the butenyl double bond could be modeled to determine the most likely reaction pathways.

Semi-empirical methods, which use some experimental parameters to simplify calculations, can also be employed for larger systems or for a more rapid initial exploration of reaction pathways, though generally with lower accuracy than ab initio methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property. nih.govnih.gov These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity. For this compound, a QSAR study would typically involve a series of its analogs with varying structural features.

The first step in a QSAR study is to define a set of molecular descriptors for each analog. These can include constitutional descriptors (e.g., molecular weight, number of heteroatoms), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). The chosen activity or property, such as toxicity or receptor binding affinity, is then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. nih.gov

The resulting QSAR model can be used to predict the activity of new, untested analogs of this compound. This is particularly valuable in drug discovery and toxicology for prioritizing the synthesis and testing of new compounds. For example, a QSAR model could be developed to predict the toxicity of aliphatic amines, which could then be used to estimate the potential toxicity of this compound. nih.gov

Illustrative Data for a Hypothetical QSAR Model for Aliphatic Amine Toxicity

This table presents a simplified, hypothetical QSAR model to illustrate the relationship between molecular descriptors and toxicity. The equation and descriptor values are for illustrative purposes only.

CompoundlogP (Hydrophobicity)Electronic Energy (eV)Observed Toxicity (log(1/IC50))Predicted Toxicity
Analog 11.5-15002.12.0
Analog 22.0-16002.52.6
Analog 31.8-15502.32.3
This compound2.2-1700-2.9

Hypothetical QSAR Equation: Predicted Toxicity = 0.5 * logP + 0.001 * Electronic Energy + 1.2

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms. This generates a trajectory of the molecule's positions and velocities over time. From this trajectory, a wealth of information can be extracted.

Conformational analysis through MD simulations can identify the most stable conformations of this compound and the energy barriers between them. numberanalytics.comlibretexts.org This is crucial for understanding its behavior in different environments. Furthermore, MD simulations can be used to study intermolecular interactions. For instance, by simulating this compound in a box of water molecules, one can study its solvation and the formation of hydrogen bonds between the amine group and water.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses are theoretical methods used to understand chemical bonding and reactivity. uni-muenchen.deresearchgate.net

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This provides a chemically intuitive picture of the electron distribution in this compound. NBO analysis can quantify the hybridization of atomic orbitals and the delocalization of electron density through hyperconjugative interactions. For example, it could reveal interactions between the nitrogen lone pair and antibonding orbitals of adjacent C-C or C-H bonds, which can influence the molecule's conformation and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, making it a key indicator of nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating electrophilic sites. For this compound, the HOMO is expected to be localized on the nitrogen atom (due to the lone pair) and the C=C double bond (the π-orbital). The LUMO is likely to be the corresponding π* antibonding orbital of the double bond. The energies of the HOMO and LUMO, and the energy gap between them, are important indicators of the molecule's kinetic stability and reactivity. researchgate.net

Illustrative FMO Data for 3-buten-1-amine (A Model System)

This table provides representative HOMO and LUMO energy values for a simple alkenylamine to illustrate the output of an FMO analysis.

Molecular OrbitalEnergy (eV)Description
HOMO-9.5Primarily composed of the nitrogen lone pair and the C=C π-orbital
LUMO1.2Primarily the C=C π* antibonding orbital
HOMO-LUMO Gap10.7An indicator of chemical reactivity and kinetic stability

Research Applications of N Isobutyl 3 Buten 1 Amine in Specialized Fields

Role as a Key Intermediate in Complex Organic Synthesis (e.g., Heterocycle Formation)

The homoallylamine moiety within N-Isobutyl-3-buten-1-amine is a powerful precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. The proximity of the amine and the double bond allows for various intramolecular cyclization strategies.

These cyclization reactions can be promoted through different mechanisms, including metal-catalyzed processes and radical pathways. For instance, palladium-catalyzed intramolecular reactions can facilitate the formation of five- and six-membered rings. nih.gov Such transformations are highly valuable in organic synthesis for building complex molecular architectures stereoselectively. The N-isobutyl group, being sterically bulky, can influence the stereochemical outcome of these cyclization reactions, providing a handle for controlling the three-dimensional structure of the resulting heterocyclic product.

Homoallylamines are recognized as crucial intermediates for synthesizing a wide array of bioactive compounds, including agricultural chemicals and pharmaceutical agents. researchgate.net Their synthetic potential is demonstrated in their diverse catalytic transformations and their use as building blocks for alkaloids and other heterocyclic systems. researchgate.net The ability to construct pyrrolidine (B122466) rings, a common motif in biologically active molecules, often starts from an amine with a hydrocarbon chain that can undergo cyclization, a role for which this compound is well-suited. beilstein-journals.org

Table 1: Potential Heterocycle Synthesis from this compound Scaffold
Reaction TypeCatalyst/Reagent ExampleResulting HeterocycleKey Feature
Intramolecular HydroaminationOrganolanthanide complexes, Alkali metal catalysts2-methyl-pyrrolidine derivativeAtom-economical C-N bond formation.
Palladium-Catalyzed CarboaminationPd(0) catalyst, Aryl halideFunctionalized PyrrolidineForms two bonds and a new ring in one step. organic-chemistry.org
IodocyclizationIodine (I₂)Iodomethyl-pyrrolidine derivativeElectrophilic cyclization initiated by iodonium (B1229267) ion formation.
Ring-Closing Metathesis (RCM)Grubbs' or Hoveyda-Grubbs' catalystDihydropyrrole derivative (after N-allylation)Requires a second double bond to be installed on the nitrogen.

Catalytic Applications in Asymmetric and Green Chemistry (e.g., Organocatalysis, Ligand Design)

The secondary amine functionality in this compound allows it to serve as an organocatalyst. Secondary amines are known to activate carbonyl compounds by forming transient enamine or iminium ion intermediates, which is a cornerstone of asymmetric organocatalysis. By using a chiral variant of the amine, it is possible to induce enantioselectivity in a wide range of chemical transformations, such as Michael additions and aldol (B89426) reactions.

Furthermore, the structure of this compound is suitable for ligand design in transition-metal catalysis. The nitrogen atom can act as a Lewis base to coordinate with a metal center, while the pendant butenyl group can also coordinate to the metal or be modified to introduce other donor atoms. This creates a bidentate ligand scaffold (N, C=C). Such ligands are instrumental in controlling the reactivity and selectivity of metal catalysts. In the context of green chemistry, using amine-based ligands can be advantageous due to their frequent low toxicity and derivation from readily available sources. Chiral catalysts are essential for promoting asymmetric reactions, and the design of effective chiral ligands is a primary focus in this area. dicp.ac.cnmdpi.com

Table 2: Potential Catalytic Roles of this compound
Application AreaMode of ActionExample ReactionPotential Advantage
OrganocatalysisForms enamine/iminium ion with carbonylsAsymmetric Michael AdditionMetal-free, environmentally benign catalysis.
Ligand Design (Asymmetric Catalysis)(N, C=C)-bidentate coordination to a metalAsymmetric HydrogenationPotential for high enantioselectivity through a rigid chiral environment.
Green ChemistryActs as a recoverable, reusable catalyst supportBorrowing Hydrogen ReactionsIncreases atom economy and reduces waste. nih.gov

Utilization in Materials Science for Functional Polymer and Surface Coating Design

In materials science, molecules that contain both a polymerizable group (the butenyl double bond) and a functional handle (the amine) are highly valuable as monomers. This compound can be incorporated into polymer chains via polymerization of its terminal alkene. This can be achieved through various methods, including radical polymerization, coordination polymerization, or ring-opening metathesis polymerization (ROMP), depending on the specific catalytic system used. researcher.life

The result is an amine-functionalized polymer, where the secondary amine groups are pendant to the polymer backbone. polysciences.com These amine groups impart valuable properties to the material. They can enhance adhesion to surfaces, making such polymers useful as primers or additives in coatings and adhesives. innospk.com The basicity of the amine groups can be utilized for applications like CO₂ capture, where the amines reversibly react with carbon dioxide. rsc.org Additionally, the amine groups serve as reactive sites for post-polymerization modification, allowing for the cross-linking of the polymer to form robust networks or for the grafting of other molecules to create surfaces with specific functionalities.

Table 3: Applications in Functional Polymer and Surface Coating Design
ProcessReactive GroupResulting Material/ApplicationKey Property
Free Radical Polymerization3-butenyl groupPolyamine-functionalized polymerProvides a backbone with pendant reactive amine sites.
Surface GraftingAmine groupModified surfaces for biomedical devicesImproved biocompatibility and reduced fouling.
Cross-linking AgentAmine groupThermoset resins and coatingsEnhanced durability, chemical resistance, and thermal stability.
Adhesion PromoterAmine groupPrimer for coatings on metal/glassForms strong bonds with inorganic substrates.

Biochemical Research Applications of Butenylamine Scaffolds (e.g., Proteomics Reagent Development)

The term "scaffold" in a biochemical context refers to a core molecular structure that can be elaborated to create probes, drugs, or other reagents. nih.gov The butenylamine scaffold of this compound is well-suited for developing reagents for proteomics, the large-scale study of proteins.

The secondary amine provides a convenient point of attachment for linking the scaffold to proteins. Amine-reactive crosslinkers, such as those based on N-hydroxysuccinimide (NHS) esters, are widely used to covalently label proteins at their lysine (B10760008) residues. creative-biolabs.com Once attached to a protein, the butenyl group becomes a versatile handle for "click chemistry" or other bioconjugation reactions. For example, the terminal alkene can react with a thiol-containing molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) via a thiol-ene reaction. This two-step approach allows for the modular construction of complex protein conjugates, enabling researchers to study protein function, localization, and interactions within the cell.

Table 4: Potential Applications of Butenylamine Scaffolds in Biochemical Research
ApplicationFunctional Group UsedConjugation Partner/ReactionPurpose in Proteomics
Protein LabelingAmine groupNHS-ester activated tagsAttaching the scaffold to lysine side chains on a protein.
Secondary TaggingButenyl groupThiol-ene click reaction with a fluorescent dyeVisualizing protein location and abundance (fluorescence microscopy).
Affinity PurificationButenyl groupThiol-ene click reaction with a biotin tagIsolating a protein of interest and its binding partners from a complex mixture.
Biomaterial FunctionalizationAmine or Butenyl groupImmobilization onto a solid support or hydrogelCreating functional surfaces for cell culture or diagnostic arrays.

Environmental Transformation and Fate Research of Unsaturated Amines

Microbial Biodegradation Pathways of Aliphatic Amines with Olefinic Bonds

The microbial breakdown of aliphatic amines containing olefinic (carbon-carbon double) bonds is a critical process in their environmental degradation. While specific studies on N-Isobutyl-3-buten-1-amine are not prevalent in public literature, the biodegradation pathways can be inferred from studies on analogous compounds like other unsaturated amines and aliphatic hydrocarbons.

Bacteria are capable of degrading both saturated and unsaturated aliphatic hydrocarbons through aerobic and anaerobic pathways. nih.gov Aerobic bacteria utilize various oxygenase enzymes—such as monooxygenases and dioxygenases—to introduce oxygen atoms into the hydrocarbon structure, initiating the degradation process. nih.govresearchgate.net For unsaturated amines, two primary sites are available for initial microbial attack: the amino group and the olefinic bond.

The degradation of the amine functional group often proceeds through oxidation, catalyzed by amine dehydrogenases or monooxygenases, to form an aldehyde and release ammonia (B1221849). This ammonia can then be assimilated by microorganisms as a nitrogen source.

The olefinic bond is typically addressed through one of two main aerobic pathways:

Epoxidation: A monooxygenase enzyme can attack the double bond to form a reactive epoxide. This epoxide is then hydrolyzed by an epoxide hydrolase to a diol, which can be further metabolized. researchgate.net However, some epoxides can be toxic to the microorganisms, requiring effective detoxification mechanisms. researchgate.net

Dioxygenation: A dioxygenase enzyme can incorporate both atoms of a molecular oxygen across the double bond, leading to the formation of a cis-dihydrodiol, which is then further processed.

In the case of this compound, biodegradation would likely involve a combination of these pathways. An initial attack on the amino group could release isobutylamine (B53898) and 3-butenal. Alternatively, oxidation of the butenyl group could occur first. The branched isobutyl group may also influence the rate and pathway of degradation, as branched hydrocarbons can be more recalcitrant than their linear counterparts. nih.gov

Under anaerobic conditions, the degradation of aliphatic hydrocarbons is also possible, with microorganisms using alternative electron acceptors like nitrate (B79036) or sulfate. nih.gov

Atmospheric Oxidation and Degradation Mechanisms of this compound Analogs

Volatile organic compounds (VOCs) like this compound are subject to atmospheric oxidation, primarily driven by reactions with hydroxyl radicals (•OH) during the day, nitrate radicals (NO₃) at night, and ozone (O₃). europa.eucopernicus.org The presence of both an amine group and an olefinic bond makes this compound highly reactive in the atmosphere.

Reaction with Hydroxyl Radicals (•OH): The •OH radical is the most significant atmospheric oxidant. rsc.org It can react with unsaturated amines at two main sites:

Addition to the C=C double bond: This is typically the dominant pathway for alkenes, leading to the formation of a substituted alkyl radical. europa.eu This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂), initiating a cascade of reactions that can produce a variety of oxygenated products, including aldehydes, ketones, and organic nitrates.

H-atom abstraction: The •OH radical can abstract a hydrogen atom from a C-H bond or the N-H bond of the amine group. The abstraction from the amino group is generally rapid.

For an analog like 1,3-butadiene (B125203), reactions with •OH radicals are a primary degradation pathway, producing toxic products such as acrolein and formaldehyde. copernicus.org Studies on 2-methyl-3-buten-2-ol (B93329) (MBO), another butenol (B1619263) analog, show that its reaction with •OH radicals yields products like acetone, glycolaldehyde, and formaldehyde. europa.eu

Reaction with Ozone (O₃): Ozone reacts readily with the carbon-carbon double bond in a process called ozonolysis. This reaction breaks the double bond and forms a primary ozonide, which is unstable and quickly decomposes into a carbonyl compound (an aldehyde or ketone) and a Criegee intermediate. The Criegee intermediate is highly reactive and can be stabilized or react further to produce a range of secondary pollutants, including organic acids and secondary organic aerosol (SOA). For alkenes in general, they are a dominant contributor to ozone reactivity among non-methane volatile organic compounds. copernicus.org

Reaction with Nitrate Radicals (NO₃): During nighttime, in the absence of sunlight to cause photolysis, the nitrate radical becomes a significant oxidant. copernicus.org Similar to •OH radicals, NO₃ can add to the double bond of this compound, leading to the formation of nitrooxy-alkyl radicals and subsequent oxidation products.

Methodologies for Assessing Environmental Behavior and Persistence of Butenylamine Compounds (e.g., OECD SIDS Test Battery)

To systematically evaluate the environmental behavior and persistence of chemicals like butenylamine compounds, a standardized set of tests is often employed. The Organisation for Economic Co-operation and Development (OECD) Screening Information Data Set (SIDS) provides a framework for an initial assessment of the potential hazards of high production volume (HPV) chemicals. oecd.orgoecd.org This battery of tests covers physicochemical properties, environmental fate, and ecotoxicity.

For a compound like this compound, the following OECD SIDS tests would be relevant for assessing its environmental behavior:

Parameter Relevant OECD Test Guideline(s) Description & Significance for Butenylamines
Water Solubility OECD TG 105Determines how the compound partitions between water and other environmental compartments. Amines can be water-soluble, affecting their transport in aquatic systems. oecd.org
Vapor Pressure OECD TG 104Indicates the tendency of the compound to volatilize into the atmosphere. Volatile amines will have a higher potential for atmospheric transport and degradation. oecd.org
Partition Coefficient (n-octanol/water) OECD TG 107, 117The log Pow value helps predict the potential for bioaccumulation in organisms and adsorption to soil and sediment.
Ready Biodegradability OECD TG 301 (A-F)Assesses the potential for rapid and complete biodegradation by microorganisms. This is a key indicator of environmental persistence.
Hydrolysis as a Function of pH OECD TG 111Determines the abiotic degradation rate in water. While often slow for amines, it can be relevant under certain pH conditions.
Adsorption/Desorption OECD TG 106Measures the tendency of the compound to bind to soil and sediment, which affects its mobility and bioavailability.
Atmospheric Oxidation Estimation Methods (e.g., AOPWIN™)While not a direct test, models are used in the SIDS assessment to estimate the atmospheric half-life based on reaction rates with •OH radicals.

Interpreting SIDS Data for Butenylamines:

Volatility and Partitioning: The presence of the butyl and isobutyl groups suggests moderate volatility and some potential for partitioning to organic matter, though the amine group enhances water solubility. oecd.org

Biodegradation: The unsaturated bond and the aliphatic amine structure suggest that this compound is likely to be biodegradable, although the branching may slow the rate compared to linear analogs.

Bioaccumulation: The estimated partition coefficient would indicate whether the compound is likely to accumulate in the food chain. For many tertiary amines, the bioaccumulation potential is low. oecd.org

This structured assessment ensures that potential environmental risks are identified early, guiding further, more detailed investigations if necessary.

Future Research Directions and Emerging Opportunities in N Isobutyl 3 Buten 1 Amine Chemistry

Innovations in Sustainable Synthesis and Biocatalysis for N-Isobutyl-3-buten-1-amine Production

The development of green and efficient synthetic routes is paramount for the practical application of this compound. Future research will likely focus on moving beyond traditional multi-step syntheses towards more atom-economical and environmentally benign methodologies, with biocatalysis emerging as a particularly promising frontier.

Sustainable Chemical Synthesis: A plausible and sustainable chemical pathway involves the direct hydroamination of 1,3-butadiene (B125203) with isobutylamine (B53898). google.comgoogle.com This method, which has been established for the synthesis of other n-butylamines, could be adapted for this specific target. Such processes can utilize industrial C4 cracker cuts, which are rich in 1,3-butadiene, as a readily available feedstock. google.com The reaction is typically catalyzed by alkali metals, such as sodium, which react in situ with the amine to form the active amide catalyst. google.com Future work would involve optimizing catalyst systems and reaction conditions to maximize selectivity for the desired this compound over potential side products.

Biocatalytic Production: Biocatalysis offers an attractive alternative, providing exquisite selectivity under mild reaction conditions. Enzymes such as imine reductases (IREDs), ene-reductases (EReds), and transaminases are powerful tools for amine synthesis. nih.govmdpi.com Prospective biocatalytic routes to this compound could involve multi-enzyme cascades. For instance, a cascade combining an ERed and an IRED could convert an α,β-unsaturated ketone into a chiral secondary amine with two stereocenters. nih.govacs.org

A particularly innovative approach would be the use of a single, multifunctional biocatalyst. Recently discovered "Ene-IREDs" can catalyze both a conjugate alkene reduction and a subsequent reductive amination in a sequential manner. acs.org Such an enzyme could potentially catalyze the conversion of an unsaturated aldehyde, like but-3-enal, directly to this compound in a one-pot reaction with isobutylamine, offering a highly efficient and stereoselective synthetic route. acs.org

Table 1: Potential Future Synthetic Routes for this compound

Method Starting Materials Catalyst/Enzyme Key Advantages Research Focus
Chemical Hydroamination 1,3-Butadiene, Isobutylamine Alkali Metal (e.g., Na) Utilizes low-cost industrial feedstock, atom-economical. google.com Catalyst optimization, improving selectivity, process intensification.
One-Pot Biocatalysis But-3-enal, Isobutylamine Imine Reductase (IRED) High chemo- and stereoselectivity, mild reaction conditions. mdpi.com Enzyme screening and engineering for substrate specificity.
Biocatalytic Cascade α,β-Unsaturated Ketone/Aldehyde, Isobutylamine Ene-Reductase (ERed) + IRED Access to complex chiral amines with multiple stereocenters. acs.org Optimizing enzyme compatibility and reaction flow systems. nih.gov
Multifunctional Biocatalysis Unsaturated Carbonyl, Isobutylamine Ene-IRED Single enzyme for multiple steps, simplified process, high selectivity. acs.org Discovery and engineering of novel Ene-IREDs.

Exploration of Novel Catalytic Functions and Reactivity Profiles

The dual functionality of this compound provides a rich platform for exploring novel reactivity and catalytic applications. Its secondary amine can act as a base or nucleophile, while the terminal alkene can participate in a wide array of addition and polymerization reactions.

Reactivity Profile: The reactivity can be considered at each functional group. The secondary amine is expected to undergo typical reactions such as acylation, alkylation, and condensation with carbonyls. wikipedia.org The alkene moiety can be targeted by reactions like hydrogenation, hydroformylation, epoxidation, and metathesis. This orthogonal reactivity allows for selective transformations at one site while preserving the other for subsequent functionalization.

Novel Catalytic Functions: A significant future direction is the development of this compound and its derivatives as catalysts themselves.

Organocatalysis: Chiral secondary amines are cornerstones of enamine and iminium ion catalysis. nih.gov Future research could involve the synthesis of chiral analogues of this compound to catalyze a variety of asymmetric transformations. The butenyl group could serve as a handle for immobilization onto a solid support or for tuning steric and electronic properties.

Ligand in Homogeneous Catalysis: The molecule's structure is ideal for it to act as a hemilabile ligand in transition metal catalysis. The amine can serve as a strong coordinating anchor to a metal center, while the weaker-coordinating alkene can reversibly bind and dissociate, opening up a coordination site during a catalytic cycle. This behavior is highly sought after for controlling catalytic activity and selectivity.

Table 2: Predicted Reactivity and Potential Catalytic Roles

Functional Group Type of Reaction Potential Application
Secondary Amine Nucleophilic Addition/Substitution Synthesis of amides, tertiary amines, enamines.
Basicity General base catalysis.
Coordination to Metals Ligand for homogeneous catalysts.
Terminal Alkene Polymerization (Radical, Coordination) Monomer for polyamines and functional polymers.
Metathesis (Cross, Ring-Closing) Synthesis of complex molecules, macrocycles.
Hydrofunctionalization (e.g., Hydroformylation) Introduction of new functional groups.
Combined Asymmetric Organocatalysis Chiral derivatives for enantioselective synthesis. nih.gov
Hemilabile Ligand Advanced catalyst design for fine chemical synthesis.

Advanced Materials Development from this compound Precursors

The presence of a polymerizable double bond makes this compound an attractive building block for advanced materials. Its incorporation into polymer chains can introduce functionality, responsiveness, and new performance characteristics.

Functional Polymers: Direct polymerization of this compound via its terminal alkene could yield functional polyolefins with pendant secondary amine groups. These amine functionalities along the polymer backbone can impart several useful properties:

Adhesion and Surface Modification: The basic amine groups can strongly interact with acidic or polar surfaces, making such polymers useful as adhesion promoters, coating additives, or surface modifiers.

CO₂ Capture: Amine-functionalized polymers are extensively studied for carbon capture applications. The resulting polymers could be investigated as novel sorbents for post-combustion CO₂ capture.

Polymer-Supported Catalysts: The amine groups can be used to chelate metal ions, turning the polymer into a recyclable, supported catalyst.

Thermosets and Composites: The amine group can react with epoxides or isocyanates, making this compound a potential curing agent or modifier for epoxy resins and polyurethanes. The butenyl group could then be used for subsequent cross-linking via UV or thermal curing, leading to dual-cured thermosets with enhanced mechanical properties. Inspired by work on modifying bitumen with functional rubber, this compound could also be explored as an additive to improve the performance and aging resistance of asphalt (B605645) binders. mdpi.com

Table 3: Potential Applications in Advanced Materials

Material Type Role of this compound Potential Application Area
Functional Polyolefin Monomer Adhesion promoters, gas separation membranes, functional coatings.
Polymer-Supported Catalyst Monomer with chelating sites Recyclable catalysts for industrial processes.
Epoxy/Polyurethane Resin Curing agent / Chain extender High-performance adhesives, composites, and coatings.
Asphalt/Bitumen Modifier Additive / Compatibilizer Enhancing durability and longevity of road pavements. mdpi.com

Integration of Computational and Experimental Approaches for Rational Design and Discovery

A synergistic approach combining computational modeling and experimental validation will be crucial to unlocking the full potential of this compound chemistry. This integration allows for rational design and accelerates the discovery of new applications.

Computational Modeling: Quantum chemical methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's intrinsic properties and reactivity. Future research can leverage computational tools to:

Predict Reaction Mechanisms: Model transition states and reaction pathways for both the synthesis of the molecule and its subsequent reactions, guiding the optimization of experimental conditions.

Determine Physicochemical Properties: Calculate structural parameters, spectroscopic data (NMR, IR), and molecular descriptors like proton affinity and bond dissociation energies.

Screen for Catalytic Activity: Simulate the molecule's interaction as a ligand with various metal centers to predict binding energies and potential catalytic performance, thereby narrowing down experimental screening efforts.

Design Novel Biocatalysts: Use molecular docking and molecular dynamics (MD) simulations to model the substrate within the active site of enzymes like IREDs, facilitating rational protein engineering for enhanced activity and selectivity.

Guided Experimental Work: Computational predictions can guide targeted experimental investigations. For example, predicted reaction outcomes can be verified using advanced analytical techniques like HPLC-Orbitrap-MS/MS for precise product identification. rsc.org The development of continuous flow reactor systems can enable the rapid testing of reaction conditions and enzyme combinations predicted by computational models, accelerating the optimization of synthetic cascades. nih.gov

Development of this compound as a Probe for Fundamental Chemical Processes

Beyond its direct applications, the unique bifunctional structure of this compound makes it an excellent tool for probing fundamental aspects of chemical reactivity and biological processes.

Studying Chemoselectivity: As a substrate with two distinct reactive sites, it is an ideal candidate for testing the chemoselectivity of new catalysts. For example, a catalyst could be evaluated for its ability to selectively hydrogenate the C=C bond while leaving the C-N bond untouched, or to selectively oxidize the amine without affecting the alkene.

Investigating Reaction Mechanisms: When used as a ligand, its hemilabile nature can help elucidate complex catalytic mechanisms by providing insight into the role of ligand dissociation in creating active catalytic species.

Probing Enzyme Active Sites: Synthetically modified versions, perhaps with isotopic labels (e.g., ¹³C, ¹⁵N) or fluorescent tags, could be designed as probes to study the mechanisms of amine-metabolizing enzymes like monoamine oxidases or cytochrome P450s. mdpi.com The molecule could act as a substrate analog, allowing researchers to trap enzymatic intermediates or map the topology of an active site.

By leveraging its distinct chemical handles, this compound can serve as a molecular probe to answer fundamental questions in catalysis, reaction engineering, and enzymology, thereby advancing broader scientific understanding.

Q & A

Q. Example Table: Comparative Synthesis Methods

MethodReactantsConditionsYield (%)Reference
Nucleophilic Substitution3-Buten-1-amine + Isobutyl bromideK₂CO₃, DMF, 80°C, 24h65–75
Catalytic HydrogenationNitrile precursor + H₂Pd/C, EtOH, 50°C, 2h80–85

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the isobutyl group (δ 0.8–1.2 ppm for CH₃, δ 1.4–1.8 ppm for CH₂) and the butenyl chain (δ 5.0–5.8 ppm for vinyl protons). ¹³C NMR confirms sp³ carbons (20–40 ppm) and sp² carbons (120–130 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 128.2 (C₈H₁₇N) and fragments at m/z 84 (loss of isobutyl group) .
  • FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=C stretch) .

Basic: How can researchers assess the preliminary bioactivity of this compound?

Methodological Answer:
Use in vitro assays to evaluate receptor binding or enzyme inhibition:

  • Neurological Targets : Screen for GABA receptor modulation using competitive binding assays with [³H]-muscimol .
  • Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay at 10–100 μM concentrations .
  • Dose-Response Analysis : Plot IC₅₀ values to quantify potency, ensuring replicates (n ≥ 3) to account for variability .

Advanced: How to design interaction studies for this compound’s pharmacodynamic profile?

Methodological Answer:

  • Protein Binding : Use surface plasmon resonance (SPR) to measure affinity for serum albumin or cytochrome P450 isoforms .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 0–60 minutes .
  • Synergistic Effects : Combine with known therapeutics (e.g., SSRIs) in neuronal cell cultures and monitor cAMP levels via ELISA .

Advanced: How to evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12) for 7–14 days. Analyze degradation products via HPLC-DAD .
  • Impurity Profiling : Identify N-nitrosamine derivatives using GC-MS with a DB-5 column (detection limit: 0.1 ppm) .
  • Storage Recommendations : Store in amber vials under argon at –20°C to minimize oxidation .

Advanced: How to resolve contradictions in literature regarding this compound’s reactivity?

Methodological Answer:

  • Reproducibility Checks : Replicate conflicting studies (e.g., enantioselective synthesis) using identical reagents and equipment .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers for proposed reaction pathways .
  • Meta-Analysis : Aggregate data from 5–10 studies and apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity .

Advanced: What computational strategies predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding to lipid bilayers (CHARMM36 force field) to assess membrane permeability .
  • QSAR Modeling : Train models on amine derivatives with known LD₅₀ values to predict acute toxicity (R² > 0.85 required) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.